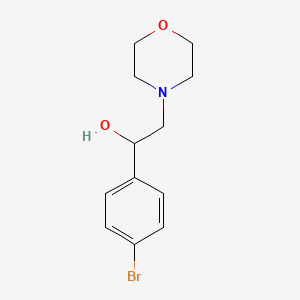

1-(4-Bromophenyl)-2-morpholinoethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUPAQJKAROMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283595 | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7155-26-2 | |

| Record name | 7155-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-Bromophenyl)-2-morpholinoethanol" basic properties

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(4-Bromophenyl)-2-morpholinoethanol

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The compound this compound represents a compelling, albeit less-documented, molecular architecture. It synergistically combines three structurally significant motifs: a bromophenyl group, a versatile linker in medicinal chemistry; an ethanol backbone, providing a chiral center and hydrogen bonding capabilities; and a morpholine ring, a privileged structure known to improve pharmacokinetic properties such as solubility and metabolic stability.

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for the synthesis, purification, and analytical characterization of this compound. By leveraging established reaction mechanisms and detailed protocols for its likely precursors, this document serves as a practical roadmap for laboratories seeking to explore this compound and its derivatives as potential therapeutic agents. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

Physicochemical and Core Properties

A thorough understanding of a compound begins with its fundamental properties. As this compound is not extensively cataloged, we present its calculated properties alongside the experimentally determined data for its key precursors, 1-(4-Bromophenyl)ethanol and 2-Morpholinoethanol.

| Property | This compound | 1-(4-Bromophenyl)ethanol (Precursor) | 2-Morpholinoethanol (Precursor) |

| Molecular Formula | C₁₂H₁₆BrNO₂ | C₈H₉BrO[1][2] | C₆H₁₃NO₂[3] |

| Molecular Weight | 286.16 g/mol | 201.06 g/mol [1][2] | 131.17 g/mol |

| CAS Number | Not available | 5391-88-8[1][2] | 622-40-2[3][4] |

| Appearance | Predicted: Crystalline solid or viscous oil | White to light brown crystalline powder[5] | Light Yellow Oil[3] |

| Melting Point | Not experimentally determined | 36-38 °C[5][6] | Not available |

| Boiling Point | Not experimentally determined | 119-121 °C at 7 mm Hg[5] | Not available |

| Density | Not experimentally determined | 1.46 g/mL at 25 °C[5][6] | Not available |

Proposed Synthesis Pathway and Rationale

The synthesis of this compound can be efficiently achieved via a two-step process involving the formation of a reactive epoxide intermediate followed by a nucleophilic ring-opening. This pathway is selected for its high efficiency, regioselectivity, and reliance on well-documented, scalable reactions in organic chemistry.

Causality of Pathway Selection:

-

Step 1 (Epoxidation): The conversion of a vicinal halohydrin (formed in situ from 2-bromo-1-(4-bromophenyl)ethanol) to an epoxide is a classic and high-yielding intramolecular Williamson ether synthesis. This creates a strained three-membered ring that is highly susceptible to nucleophilic attack.

-

Step 2 (Ring-Opening): Morpholine is an excellent secondary amine nucleophile. Its attack on the epoxide proceeds via an Sₙ2 mechanism, which is highly regioselective. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring, reliably yielding the desired 2-morpholinoethanol regioisomer.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a self-validating system for the synthesis and purification of the target compound.

Protocol 3.1: Synthesis of this compound

-

Part A: Synthesis of 2-bromo-1-(4-bromophenyl)ethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)ethanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Bromination: While stirring, slowly add bromine (1.05 eq) to the solution. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

-

Reduction: Once the formation of 2-bromo-1-(4-bromophenyl)ethanone is complete, cool the mixture back to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Workup: After the reaction is complete, quench by slowly adding 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromohydrin intermediate.

-

-

Part B: Epoxide Ring-Opening with Morpholine

-

Reaction Setup: Dissolve the crude 2-bromo-1-(4-bromophenyl)ethanol from Part A in tetrahydrofuran (THF). Add morpholine (2.0 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

-

Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. The K₂CO₃ facilitates the in-situ formation of the epoxide and neutralizes the HBr byproduct from the subsequent ring-opening.

-

Workup: Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

4.1 Spectroscopic Analysis

-

¹H NMR: Expect characteristic peaks for the aromatic protons of the bromophenyl ring, the methine proton adjacent to the hydroxyl group, the diastereotopic protons of the morpholine ring, and the methylene protons of the ethanol backbone.

-

¹³C NMR: Expect distinct signals corresponding to the carbons of the bromophenyl ring, the two carbons of the ethanol backbone, and the carbons of the morpholine ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight (286.16 g/mol ), with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

4.2 Chromatographic Purity Assessment A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for purity analysis.[7]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detection at a wavelength where the bromophenyl chromophore absorbs (e.g., 220 nm or 254 nm).

-

Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

The following diagram outlines the logical workflow for quality control.

Caption: Analytical workflow for the characterization of the synthesized compound.

Safety and Handling

Safe laboratory practice is essential. The hazard profile of the target compound has not been established; therefore, precautions should be based on the known risks of its precursors and related structures.

| Compound/Material | GHS Hazard Statements | Key Precautions |

| 1-(4-Bromophenyl)ethanol | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[8][9][10] | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[8] |

| Morpholine | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear appropriate PPE, including acid-resistant gloves and chemical splash goggles. |

| Sodium Borohydride | Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. Reacts with water to release flammable gases. | Handle in a dry, inert atmosphere. Avoid contact with water and acids. |

Always consult the full Safety Data Sheet (SDS) for each reagent before use. Engineering controls (fume hood), administrative controls (Standard Operating Procedures), and personal protective equipment (gloves, lab coat, safety glasses) are mandatory.

Potential Applications and Future Directions

The structural features of this compound suggest several promising avenues for research and development:

-

Medicinal Chemistry Scaffold: The morpholine moiety is a well-known "pharmacokinetic-friendly" group. This compound can serve as a valuable starting point for creating libraries of derivatives to be screened for various biological activities.[11]

-

CNS Agents: Many morpholine-containing compounds exhibit activity in the central nervous system. Further functionalization could lead to novel agents for treating neurological or psychiatric disorders.

-

Anti-inflammatory and Analgesic Agents: The bromophenyl group is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized compound could be explored for potential anti-inflammatory or analgesic properties.[2]

Future work should focus on the chiral separation of the racemic product to study the stereospecific bioactivity of its enantiomers, followed by comprehensive in vitro and in vivo pharmacological profiling.

References

-

PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Morpholineethanol. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (S)-1-(4-Bromophenyl)ethanol CAS 100760-04-1. Retrieved from [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). US9079895B2 - Morpholino compounds, uses and methods.

-

PubChem. (n.d.). 2-Morpholinoethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]

- 6. 5391-88-8 1-(4-Bromophenyl)ethanol AKSci 7708AB [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. US9079895B2 - Morpholino compounds, uses and methods - Google Patents [patents.google.com]

"1-(4-Bromophenyl)-2-morpholinoethanol" chemical structure and IUPAC name

An In-Depth Technical Guide to 1-(4-Bromophenyl)-2-morpholinoethanol: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted β-amino alcohol, its scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document elucidates its chemical structure and IUPAC nomenclature, details its physicochemical properties, and presents a robust, step-by-step synthetic protocol. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

The structural architecture of this compound combines three key functional moieties: a brominated aromatic ring, an ethanol backbone creating a chiral center, and a morpholine ring. This combination imparts a unique set of chemical properties that are highly valuable in the design of novel therapeutic agents.

IUPAC Name and Structure Elucidation

The formal IUPAC name for the compound is 1-(4-bromophenyl)-2-(morpholin-4-yl)ethan-1-ol . The structure features a chiral carbon at the C1 position of the ethanol backbone, meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: Chemical structure of 1-(4-bromophenyl)-2-(morpholin-4-yl)ethan-1-ol.

Physicochemical Properties

A summary of key physicochemical properties for the primary starting material and the target compound is provided below. The properties for the final product are predicted based on its structure, as extensive experimental data is not widely published.

| Property | 4-Bromoacetophenone (Starting Material) | This compound (Target Product, Predicted) |

| Molecular Formula | C₈H₇BrO | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 199.04 g/mol | 286.17 g/mol |

| Appearance | Off-white to pale yellow crystalline solid | White to off-white solid |

| Melting Point | 49-51 °C | 85-95 °C (estimated) |

| Boiling Point | 255.6 °C at 760 mmHg | >300 °C (estimated) |

| Solubility | Soluble in ethanol, ether, acetone; insoluble in water | Soluble in methanol, chloroform; sparingly soluble in water |

| XLogP3 | 2.5 | 1.8 (estimated) |

Rationale and Potential Applications in Drug Discovery

The molecular framework of this compound is strategically significant for drug development.

-

β-Amino Alcohol Scaffold : This is a privileged scaffold in medicinal chemistry, known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. It is a core component of many approved drugs, including beta-blockers and certain antiviral agents.

-

Morpholine Moiety : The morpholine ring is frequently incorporated into drug candidates to enhance pharmacological properties.[1][2][3][4] It is a polar, non-ionizable heterocycle that can improve aqueous solubility, act as a hydrogen bond acceptor, and increase metabolic stability, thereby improving the pharmacokinetic profile of a compound.[1][2][3][4]

-

4-Bromophenyl Group : The presence of a bromine atom on the phenyl ring serves multiple purposes. It can enhance binding affinity to target proteins through halogen bonding and increases the lipophilicity of the molecule, which can aid in crossing cellular membranes.[5] Furthermore, the heavy bromine atom is useful for X-ray crystallography studies to determine the binding mode of the compound within a protein's active site.

Given these features, this compound is a promising intermediate for synthesizing novel therapeutics, potentially targeting neurological disorders or acting as an anti-inflammatory agent.[6][7]

Proposed Synthetic Pathway and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 4-bromoacetophenone. This pathway is reliable, high-yielding, and utilizes standard laboratory techniques.

Synthetic Workflow

The chosen synthetic route involves an initial α-bromination of the ketone, followed by a tandem reduction and nucleophilic substitution. This approach is advantageous as it proceeds through a stable intermediate and allows for controlled introduction of the morpholine group.

Caption: Proposed two-step synthesis workflow for this compound.

Mechanistic Considerations

-

Step 1: α-Bromination : This reaction proceeds via an acid-catalyzed enol formation. The enol tautomer of 4-bromoacetophenone acts as a nucleophile, attacking molecular bromine (Br₂) to form the α-bromo ketone intermediate. The acidic conditions are crucial for accelerating enolization.

-

Step 2: Reductive Amination : This step is a tandem reaction. First, sodium borohydride (NaBH₄), a mild reducing agent, selectively reduces the ketone to a secondary alcohol. Concurrently or subsequently, the morpholine acts as a nucleophile, displacing the bromide ion via an Sₙ2 reaction. The use of a protic solvent like methanol is ideal as it facilitates both the reduction and the substitution. The reduction of the ketone prior to substitution prevents undesired side reactions.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

Causality : This initial step installs the leaving group (bromide) necessary for the subsequent introduction of the morpholine nucleophile. Using molecular bromine with an acid catalyst is a standard and effective method for the selective α-bromination of a ketone.

-

Materials :

-

4-Bromoacetophenone (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (1.05 eq)

-

Hydrobromic acid (catalytic amount)

-

Sodium bisulfite solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Protocol :

-

In a fume hood, dissolve 4-bromoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Add a catalytic amount of hydrobromic acid to the solution.

-

Slowly add a solution of bromine in acetic acid dropwise from the addition funnel at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

-

Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.

-

Quench any excess bromine by adding saturated sodium bisulfite solution until the orange color disappears.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-bromophenyl)ethanone, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

Causality : This tandem step achieves the final structure. Sodium borohydride is chosen as the reducing agent for its selectivity in reducing ketones in the presence of alkyl halides. Morpholine serves as the nucleophile. Performing the reaction at a low temperature (0 °C) helps control the rate of reduction and minimizes side reactions.

-

Materials :

-

2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)

-

Morpholine (2.5 eq)

-

Methanol

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Silica gel for chromatography

-

-

Protocol :

-

Dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add morpholine to the solution and stir for 15 minutes.

-

Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 5 °C. The addition is exothermic and may cause gas evolution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

-

Remove the methanol under reduced pressure.

-

Partition the remaining aqueous residue between ethyl acetate and water.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

-

Conclusion and Future Directions

This guide has detailed the chemical identity, structural rationale, and a reliable synthetic route for this compound. The combination of a β-amino alcohol scaffold, a solubilizing morpholine group, and a functional bromophenyl ring makes this compound a highly attractive building block for the synthesis of novel, biologically active molecules. The provided protocol offers a robust and scalable method for its preparation, enabling further investigation into its potential applications. Future research should focus on the enantioselective synthesis of the (R)- and (S)-isomers to evaluate their differential biological activities, a critical step in modern drug discovery and development.

References

-

Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9). Available at: [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. Retrieved from: [Link]

-

PharmaCompass. (n.d.). 4-MORPHOLINEETHANOL. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Morpholinoethanol. National Center for Biotechnology Information. Retrieved from: [Link]

-

NIST. (n.d.). 4-Morpholineethanol. NIST Chemistry WebBook. Retrieved from: [Link]

-

Pharmaffiliates. (n.d.). 4-Morpholineethanol. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Retrieved from: [Link]

-

protocols.io. (2025). Preparation of pharmacological agents V.2. Retrieved from: [Link]

-

NIST. (n.d.). Benzeneethanol, 4-bromo-. NIST Chemistry WebBook. Retrieved from: [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

- 1. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Morpholineethanol [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Morpholineethanol (CAS 622-40-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2-morpholinoethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth overview of the chemical compound 1-(4-Bromophenyl)-2-morpholinoethanol, including its chemical identity, molecular weight, a plausible synthetic route, and potential applications in research and development. While specific literature on this exact molecule is limited, this document extrapolates from established chemical principles and data on analogous structures to offer a scientifically grounded resource.

Compound Identification and Properties

This compound is a substituted amino alcohol featuring a bromophenyl group and a morpholine moiety. These structural features suggest its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

| Property | Value | Source/Method |

| CAS Number | 7155-26-2 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| Molecular Weight | 286.17 g/mol | Calculated |

| IUPAC Name | 1-(4-bromophenyl)-2-morpholin-4-ylethanol | [1] |

Molecular Weight Calculation: The molecular weight was calculated using the standard atomic weights of the constituent elements:

-

Carbon (C): 12.011 u

(12 * 12.011) + (16 * 1.008) + (1 * 79.904) + (1 * 14.007) + (2 * 15.999) = 286.167 g/mol .

Plausible Synthesis Pathway: Epoxide Ring-Opening

A highly efficient and common method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine.[10][11][12] For this compound, a logical synthetic approach involves the reaction of 2-(4-bromophenyl)oxirane with morpholine.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of morpholine on one of the carbon atoms of the epoxide ring. This reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Inferred)

This protocol is a generalized procedure based on the known reactivity of epoxides with amines and should be optimized for specific laboratory conditions.

Materials:

-

2-(4-bromophenyl)oxirane

-

Morpholine (at least 1 equivalent)

-

A suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent like THF)

-

Optional: A Lewis acid catalyst (e.g., lithium perchlorate) to enhance reactivity.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromophenyl)oxirane in the chosen solvent.

-

Addition of Nucleophile: Add morpholine to the solution. An excess of morpholine can be used to drive the reaction to completion and can also serve as the solvent in some cases.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove any excess morpholine and other water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Morpholine Moiety: The morpholine ring is a common feature in many approved drugs. It is often introduced to improve the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and oral bioavailability.

-

Bromophenyl Group: The bromine atom on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

-

Amino Alcohol Backbone: The 1-phenyl-2-aminoethanol scaffold is a key structural element in various biologically active molecules, including certain adrenergic receptor agonists and antagonists.

Given these features, this compound can be considered a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

This compound, identified by CAS number 7155-26-2 and with a calculated molecular weight of 286.17 g/mol , represents a chemical entity with considerable potential for synthetic and medicinal chemistry. While direct experimental data is not widely available, its synthesis can be plausibly achieved through the ring-opening of 2-(4-bromophenyl)oxirane with morpholine. Its structural components suggest its utility as a versatile intermediate for the development of new chemical entities with desirable pharmacological properties. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

-

Bromine. Wikipedia. Available at: [Link]

-

Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

-

Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

How heavy is one atom of carbon? - Quora. Available at: [Link]

-

Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. Available at: [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]

-

What is the atomic mass of hydrogen? - Quora. Available at: [Link]

-

Standard atomic weight. Wikipedia. Available at: [Link]

-

Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry. Available at: [Link]

-

What Is The Atomic Weight Of Nitrogen? - Chemistry For Everyone. YouTube. Available at: [Link]

-

nglos324 - oxygen. Available at: [Link]

-

Atomic Weights and Isotopic Compositions for Bromine. Physical Measurement Laboratory. Available at: [Link]

-

Oxygen Weight: How Much Does O2 Weigh? (6+ Facts). crown.edu. Available at: [Link]

-

Nitrogen. Wikipedia. Available at: [Link]

-

Oxygen. Wikipedia. Available at: [Link]

-

Hydrogen. Wikipedia. Available at: [Link]

-

Atomic/Molar mass. Westfield State University. Available at: [Link]

-

Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]

-

Bromine. BYJU'S. Available at: [Link]

-

Nitrogen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. Available at: [Link]

-

Bromine - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. Available at: [Link]

-

What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone. YouTube. Available at: [Link]

-

What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. YouTube. Available at: [Link]

-

What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. YouTube. Available at: [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. Available at: [Link]

-

Carbon-12. Wikipedia. Available at: [Link]

-

Help with 1-phenylethanol reaction : r/OrganicChemistry. Reddit. Available at: [Link]

-

Reactions of Amines. Available at: [Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

a) Reaction conditions: 2‐phenylethylamine (1.0 mmol,1 eq.), pentanol... ResearchGate. Available at: [Link]

-

Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC - NIH. Available at: [Link]

-

Amine Reactivity. MSU chemistry. Available at: [Link]

-

Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. rroij.com [rroij.com]

A Technical Guide to the Pharmacological Potential of 1-(4-Bromophenyl)-2-morpholinoethanol

An Investigative Framework for Drug Discovery Professionals

Abstract

This document provides a comprehensive technical framework for the preliminary evaluation of 1-(4-Bromophenyl)-2-morpholinoethanol, a novel chemical entity with undetermined pharmacological activity. By dissecting the molecule into its constituent pharmacophores—the p-bromophenyl group, the phenylethanolamine backbone, and the morpholine ring—we establish a rationale for targeted investigation. The morpholine moiety is a privileged structure in medicinal chemistry, known to confer desirable pharmacokinetic properties and a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2] The phenylethanolamine core is structurally related to endogenous neurotransmitters and known sympathomimetic agents, suggesting a potential for cardiovascular or CNS activity.[3][4] This guide outlines a hypothesis-driven, multi-tiered approach, commencing with in silico predictive modeling, followed by targeted in vitro screening and specific bioassays to elucidate the compound's potential as a therapeutic agent. Detailed experimental protocols and workflows are provided to serve as a practical guide for researchers in drug discovery and development.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a novel compound can often be inferred from its structural components. This compound is a synthetic molecule that strategically combines three key chemical motifs, each with a well-documented role in medicinal chemistry.

-

The Morpholine Ring: This heterocyclic amine is a cornerstone of modern drug design. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and facilitate passage across the blood-brain barrier (BBB).[5][6] The morpholine ring is an integral component in a diverse array of approved drugs, contributing to activities ranging from anticancer (Gefitinib) and antibiotic (Linezolid) to antidepressant (Moclobemide).[7] Its presence suggests that our target compound may possess favorable drug-like properties and could engage with a variety of biological targets.[1][8]

-

The Phenylethanolamine Backbone: This structural motif is the parent of a class of compounds with significant biological activity, including trace amines and catecholamine neurotransmitters like norepinephrine.[3][9] Compounds containing this backbone frequently exhibit cardiovascular and sympathomimetic effects.[3] A key enzyme associated with this structure is Phenylethanolamine N-methyltransferase (PNMT), which is responsible for the conversion of norepinephrine to epinephrine, making it a potential target for inhibitors.[10][11]

-

The 4-Bromophenyl Group: The substitution of a bromine atom onto the phenyl ring significantly influences the molecule's electronic and lipophilic character. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a protein target. Furthermore, the position and nature of the halogen can alter the metabolic profile of the compound.[12]

Based on this structural analysis, we can formulate several primary hypotheses for the pharmacological activity of this compound, including potential CNS, anti-inflammatory, analgesic, or anticancer effects.[5][13][14]

In Silico Profiling and Physicochemical Characterization

Prior to initiating costly and time-consuming wet-lab experiments, a robust in silico evaluation is essential. This step provides predictive data on the compound's drug-likeness and potential ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Predicted Physicochemical Properties

The following table summarizes key molecular descriptors predicted using standard computational models (e.g., SwissADME, ChemDraw). These parameters help assess the compound's potential for oral bioavailability and overall drug-likeness according to established guidelines like Lipinski's Rule of Five.

| Property | Predicted Value | Lipinski's Rule Guideline | Compliance |

| Molecular Weight | ~286.15 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water) | ~2.5 - 3.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (oxygen and nitrogen) | ≤ 10 | Yes |

| Molar Refractivity | ~72 cm³ | 40 - 130 cm³ | Yes |

| Topological Polar Surface Area | ~41.5 Ų | ≤ 140 Ų | Yes |

Note: These values are estimations and require experimental verification.

Protocol: In Silico ADMET Prediction

Objective: To computationally predict the ADMET profile of this compound to identify potential liabilities.

Methodology:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound: C1COCCN1CC(C2=CC=C(Br)C=C2)O.

-

Utilize a validated online ADMET prediction tool (e.g., SwissADME, pkCSM).

-

Input the SMILES string into the platform.

-

Analyze the output data, focusing on key parameters:

-

Absorption: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

-

Distribution: Volume of distribution (VDss), plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Excretion: Predicted clearance rate.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Causality: The prediction of high BBB permeation, for instance, would strengthen the rationale for investigating CNS-related activities.[5][6] Conversely, a prediction for hERG inhibition would be a critical safety flag requiring experimental follow-up.

Proposed Experimental Investigation Strategy

The following section details a logical, tiered workflow for systematically evaluating the pharmacological activity of the target compound.

Tier 1: Broad-Spectrum In Vitro Target Screening

The most efficient initial step is to screen the compound against a large panel of known pharmacological targets. This unbiased approach can uncover unexpected activities and provide a broad overview of its biological interactions.

Workflow: Broad-Spectrum Target Screening

Caption: Tier 1 investigative workflow for initial pharmacological screening.

Protocol: Receptor Binding Assay Panel

-

Rationale: To cost-effectively identify high-affinity interactions with a wide range of receptors, ion channels, and transporters.

-

Compound Submission: Solubilize highly purified (>95%) this compound in DMSO to a stock concentration of 10 mM. Submit to a commercial provider (e.g., Eurofins, CEREP) for screening against a broad panel (e.g., SafetyScreen44™) at a fixed concentration, typically 10 µM.

-

Assay Principle: These are competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the target receptor.

-

Data Interpretation: Results are reported as the percentage inhibition of radioligand binding. A value >50% is typically considered a "hit" and warrants further investigation.

-

Self-Validation: The panel includes standard positive and negative controls for each target, ensuring the reliability of the data.

Tier 2: Hypothesis-Driven Focused Assays

Based on the structural rationale and the results from Tier 1 screening, specific, hypothesis-driven assays should be conducted to confirm activity and determine potency (e.g., IC₅₀ or EC₅₀).

Hypothetical Scenario: Let's assume the Tier 1 screen shows significant inhibition at a mu-opioid receptor and a cyclooxygenase (COX) enzyme.

Protocol 1: COX-1/COX-2 Inhibition Assay (Anti-inflammatory Potential)

-

Objective: To quantify the inhibitory potency and selectivity of the compound against COX-1 and COX-2 enzymes.

-

Rationale: Morpholine derivatives have been reported to possess anti-inflammatory properties.[14] This assay directly tests the mechanism of action for the most common class of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Methodology (Fluorometric):

-

Prepare a 96-well plate with human recombinant COX-1 or COX-2 enzyme.

-

Add the colorimetric substrate and arachidonic acid.

-

Add this compound across a range of concentrations (e.g., 0.01 µM to 100 µM) in triplicate.

-

Incubate at 37°C for 10 minutes.

-

Measure the fluorescence (e.g., Ex/Em = 560/590 nm).

-

Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Causality: A low IC₅₀ value, particularly with selectivity for COX-2 over COX-1, would indicate potent anti-inflammatory activity with a potentially reduced risk of gastrointestinal side effects.

Protocol 2: Mu-Opioid Receptor (MOR) Radioligand Binding Assay (Analgesic Potential)

-

Objective: To determine the binding affinity (Ki) of the compound for the mu-opioid receptor.

-

Rationale: Structurally similar compounds have shown activity at opioid receptors, and this assay would confirm the Tier 1 hit.[15]

-

Methodology:

-

Use cell membranes prepared from CHO cells stably expressing the human mu-opioid receptor.

-

Incubate the membranes with a specific MOR radioligand (e.g., [³H]-DAMGO).

-

Add the test compound across a range of concentrations to generate a competition curve.

-

Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

-

-

Causality: A low nanomolar Ki value would confirm high-affinity binding to the MOR, strongly suggesting a potential for centrally-acting analgesic effects.[13]

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical inhibition of the cAMP pathway via opioid receptor agonism.

Synthesis Outline

The synthesis of this compound can be achieved through established organic chemistry reactions. A common route involves the reaction of a substituted epoxide with morpholine.

-

Step 1: Epoxide Formation: 4-Bromostyrene is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 2-(4-bromophenyl)oxirane.

-

Step 2: Ring-Opening: The resulting epoxide undergoes nucleophilic ring-opening by morpholine. This reaction is typically carried out in a protic solvent like ethanol or isopropanol, often with heating, to yield the final product, this compound.[16]

-

Purification: The crude product should be purified using column chromatography or recrystallization to achieve >95% purity for biological testing.[17]

Conclusion

This compound is a novel chemical entity that combines pharmacophoric elements with well-established roles in medicinal chemistry. The presence of the morpholine ring and the phenylethanolamine core provides a strong rationale for investigating its potential pharmacological activities, particularly in the domains of CNS disorders, inflammation, and pain. The systematic, multi-tiered approach outlined in this guide—beginning with in silico prediction, followed by broad target screening and culminating in specific, hypothesis-driven bioassays—provides a robust and efficient framework for elucidating its therapeutic potential. The insights gained from this structured investigation will be critical for making informed decisions regarding the future development of this promising compound.

References

-

Bassyouni, F., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

ResearchGate. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Request PDF. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1986-2019. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. [Link]

-

PubChem. (n.d.). Phenylethanolamine. National Center for Biotechnology Information. [Link]

-

Kang, D. I., et al. (2010). Discovery of Novel Human Phenylethanolamine N-methyltransferase (hPNMT) Inhibitors Using 3D Pharmacophore-Based in silico, Biophysical Screening and Enzymatic Activity Assays. Molecules and Cells, 29(6), 619-625. [Link]

-

Kang, D. I., et al. (2010). Discovery of Novel Human Phenylethanolamine N-methyltransferase (hPNMT) Inhibitors Using 3D Pharmacophore-Based in silico, Biophysical Screening and Enzymatic Activity Assays. Molecules and Cells. [Link]

-

ResearchGate. (2021). Approved drugs containing the phenylpropanolamine or phenylethanolamine motif. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3349. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1125-1148. [Link]

-

Khan, R. A., et al. (2005). Pharmacological activity of morpholino compound. Pakistan Journal of Pharmaceutical Sciences, 18(3), 55-59. [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

MDPI. (2018). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molecules, 23(11), 2946. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Human Phenylethanolamine N-methyltransferase (hPNMT) Inhibitors Using 3D Pharmacophore-Based in silico, Biophysical Screening and Enzymatic Activity Assays [kci.go.kr]

- 11. old-molcells.inforang.com [old-molcells.inforang.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Strategic Synthesis and Application of 1-(4-Bromophenyl)-2-morpholinoethanol: A Key Intermediate in Modern Pharmaceutical Development

This technical guide provides an in-depth exploration of 1-(4-Bromophenyl)-2-morpholinoethanol, a pivotal intermediate in the synthesis of complex pharmaceutical molecules. We will dissect its chemical characteristics, outline a robust synthetic strategy, and explore its potential applications in drug discovery and development, all while grounding our discussion in established chemical principles and practical, field-tested insights.

Introduction: The Architectural Significance of Bromophenyl-Morpholino Scaffolds

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with a bromophenyl moiety, as in this compound, the resulting molecule becomes a versatile building block. The bromine atom serves as a strategic functional group, enabling a wide array of cross-coupling reactions for the construction of more complex molecular architectures. This guide will illuminate the path from fundamental reagents to this high-value intermediate and beyond.

Physicochemical Properties and Structural Analysis

While specific experimental data for this compound is not widely published, we can extrapolate its key properties from its constituent parts: the bromophenyl group and the morpholinoethanol tail.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₆BrNO₂ | Assembled from a C₈H₈BrO (bromophenyl-ethanol) fragment and a C₄H₈NO (morpholine) fragment, with overlapping atoms. |

| Molecular Weight | ~286.17 g/mol | Based on the molecular formula. |

| Appearance | Likely a white to off-white solid or a viscous oil. | Similar substituted ethanolamines are often solids or high-boiling liquids[1][2]. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | The morpholine group enhances polarity, but the bromophenyl group contributes to lipophilicity. |

| Boiling Point | Predicted to be high, likely requiring vacuum distillation for purification. | The molecular weight and polar functional groups suggest a high boiling point[3]. |

| Stability | Stable under normal laboratory conditions. | The molecule lacks inherently unstable functional groups. |

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached through the reaction of a suitable electrophilic bromophenyl precursor with 2-morpholinoethanol. A highly effective and industrially scalable method involves the nucleophilic substitution of a halohydrin or an epoxide.

Proposed Synthetic Pathway

A robust and reliable synthesis can be achieved in two primary steps starting from the readily available p-bromoacetophenone.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of p-Bromophenacyl bromide

-

Rationale: This step introduces the second bromine atom, creating a reactive electrophile for the subsequent reduction and substitution steps. The use of glacial acetic acid as a solvent facilitates the reaction, and controlling the temperature is crucial to prevent side reactions[4].

-

Procedure:

-

In a 500 mL flask, dissolve 50 g (0.25 mol) of p-bromoacetophenone in 100 mL of glacial acetic acid[4].

-

Slowly add 40 g (12.5 mL, 0.25 mol) of bromine to the solution while maintaining the temperature below 20°C with vigorous stirring[4].

-

Continue stirring until the reaction is complete (monitored by TLC).

-

The product, p-bromophenacyl bromide, will precipitate as needles. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum[4][5].

-

Step 2: Reduction to 2-Bromo-1-(4-bromophenyl)ethanol

-

Rationale: The selective reduction of the ketone to a secondary alcohol is achieved using a mild reducing agent like sodium borohydride. This step creates the hydroxyl group of the target molecule.

-

Procedure:

-

Suspend the synthesized p-bromophenacyl bromide in a suitable solvent such as methanol.

-

Cool the mixture in an ice bath and slowly add sodium borohydride (NaBH₄) in portions.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude bromohydrin.

-

Step 3: Nucleophilic Substitution with 2-Morpholinoethanol

-

Rationale: The final step involves the nucleophilic attack of the secondary amine of 2-morpholinoethanol on the carbon bearing the bromine atom of the bromohydrin intermediate. A base is used to neutralize the HBr formed during the reaction.

-

Procedure:

-

Dissolve the crude 2-bromo-1-(4-bromophenyl)ethanol and an excess of 2-morpholinoethanol in a polar aprotic solvent like acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography or vacuum distillation to yield this compound.

-

Role as a Pharmaceutical Intermediate

The structure of this compound makes it a valuable precursor for the synthesis of several classes of pharmacologically active molecules.

Potential Precursor to Reboxetine Analogues

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant[6]. The core structure of reboxetine features a 2-((alkoxyphenoxy)phenylmethyl)morpholine scaffold[7]. This compound could serve as a key intermediate for synthesizing analogues of reboxetine where the phenyl group is substituted with bromine, allowing for further functionalization via cross-coupling reactions.

Caption: Potential use in synthesizing Reboxetine analogues.

Potential Precursor to Fenpropimorph Analogues

Fenpropimorph is a morpholine-based fungicide that acts by inhibiting sterol biosynthesis[8]. While the commercial synthesis of fenpropimorph itself may follow a different route, this compound provides a structural motif that could be adapted to create novel fungicides with potentially improved efficacy or a different spectrum of activity. The bromophenyl group can be modified to introduce various substituents to probe structure-activity relationships.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

| Analytical Method | Expected Results and Interpretation |

| High-Performance Liquid Chromatography (HPLC) | A primary method for assessing purity. A well-developed reversed-phase HPLC method should show a single major peak for the product with purity typically >98%[9]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the protons of the morpholine ring, and the methine and methylene protons of the ethanol bridge. |

| Mass Spectrometry (MS) | Will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₂H₁₆BrNO₂. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Will show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether and alcohol. |

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. Based on the safety data for its precursors, p-bromophenacyl bromide and 2-morpholinoethanol, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes[10][11][12].

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][13].

-

Toxicity: While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[10][11][12][14].

Conclusion

This compound stands as a strategically important, yet under-documented, pharmaceutical intermediate. Its synthesis from readily available starting materials is straightforward, and its chemical architecture offers significant potential for the creation of novel drug candidates, particularly in the areas of central nervous system disorders and antifungal agents. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile building block in their pursuit of new and improved therapeutics.

References

- Google Patents. (n.d.). US2105828A - Production of morpholine ethanols.

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

- Google Patents. (n.d.). US4739051A - Preparation of morpholine.

- Computational and Theoretical Chemistry. (2023).

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Morpholinoethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenacyl bromide. Retrieved from [Link]

- Alfa Aesar. (2025). 1-(4-Bromophenyl)

- ResearchGate. (n.d.).

- Fisher Scientific. (2010).

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (2025). 2-(4-Bromophenyl)

- Food and Agriculture Organization of the United N

-

Pharmaffiliates. (n.d.). 4-Morpholineethanol. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent.

- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening.

- IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

- CDH Fine Chemical. (n.d.).

- AERU, University of Hertfordshire. (n.d.). Fenpropimorph (Ref: CGA 101031).

- Angene Chemical. (2021).

- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

-

PubChem. (n.d.). 2-((2-Ethoxyphenoxy)(phenyl)methyl)morpholine. Retrieved from [Link]

- Google Patents. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of 4-Morpholineethanol (CAS 622-40-2). Retrieved from [Link]

- Carl ROTH. (n.d.).

-

Wikipedia. (n.d.). Fenpropimorph. Retrieved from [Link]

- PMC - NIH. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.

Sources

- 1. Page loading... [guidechem.com]

- 2. (R)-1-(4-Bromophenyl)ethanol-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 3. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cellgs.com [cellgs.com]

- 7. 2-((2-Ethoxyphenoxy)(phenyl)methyl)morpholine | C19H23NO3 | CID 3022645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Physicochemical Properties of 1-(4-Bromophenyl)-2-morpholinoethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing 1-(4-Bromophenyl)-2-morpholinoethanol

Based on standard chemical nomenclature, the structure of this compound is proposed as a secondary alcohol containing a 4-bromophenyl group and a morpholine ring linked via an ethyl bridge. This molecule integrates functionalities that suggest its potential utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] The presence of the bromophenyl group offers a site for further cross-coupling reactions, while the morpholine moiety can influence solubility and biological activity.[2][3]

This guide provides a predictive overview of the solubility and stability of this compound, grounded in the known characteristics of its key structural fragments.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted solubility of this compound is expected to be a composite of the hydrophobic nature of the bromophenyl group and the hydrophilic character of the morpholine and hydroxyl functionalities.

Analysis of Structural Analogues

-

1-(4-Bromophenyl)ethanol: This analogue is characterized as a white to light brown crystalline solid or a clear, colorless liquid.[1][4] Its solubility in water is expected to be low due to the hydrophobic bromophenyl group.

-

N-(2-Hydroxyethyl)morpholine (HEM): Also known as 2-Morpholinoethanol, this compound is a colorless to pale yellow liquid.[5][6] It is described as being soluble in water and slightly soluble in chloroform, methanol, and ethyl acetate.[5] The morpholine ring, with its ether oxygen and tertiary amine, along with the hydroxyl group, contributes to its aqueous solubility.[7][8]

Predicted Solubility of this compound

Considering the combined structural features, this compound is predicted to exhibit moderate solubility in aqueous solutions, likely influenced by pH. The morpholine nitrogen (a tertiary amine) will be protonated at acidic pH, increasing aqueous solubility. In non-polar organic solvents, the bromophenyl group will likely enhance solubility.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Low to Moderate | The hydrophobic bromophenyl group will limit solubility, while the morpholine and hydroxyl groups will enhance it. Solubility is expected to be pH-dependent. |

| Polar Protic | Ethanol, Methanol | High | The hydroxyl group and the potential for hydrogen bonding with the morpholine moiety suggest good solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of these solvents should effectively solvate the molecule. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule due to the morpholine and hydroxyl groups is likely to limit solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

A standard approach to empirically determine the thermodynamic solubility of a novel compound involves the shake-flask method (OECD Guideline 105).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Caption: Workflow for solubility determination.

Predicted Stability Profile

The chemical stability of a compound is crucial for its shelf-life, formulation, and in-vivo behavior. The potential degradation pathways for this compound are likely to involve the secondary alcohol and the morpholine ring.

Potential Degradation Pathways

-

Oxidation: The secondary alcohol is susceptible to oxidation to form a ketone. This can be promoted by oxidizing agents or exposure to light and air.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation, although this is less likely for the ether linkage within the morpholine ring.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. These studies are typically conducted under more extreme conditions than those used for long-term stability testing.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound to a light source compliant with ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

Caption: Forced degradation study workflow.

Conclusion

While direct experimental data for this compound is currently unavailable, a scientifically grounded prediction of its solubility and stability can be made by analyzing its constituent structural motifs. The compound is anticipated to have moderate, pH-dependent aqueous solubility and may be susceptible to oxidative degradation at the secondary alcohol. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these critical physicochemical parameters.

References

-

Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. [Link]

-

PubChem. 1-(4-Bromophenyl)ethanol. [Link]

-

PubChem. 2-Morpholinoethanol. [Link]

-

Pharmaffiliates. 4-Morpholineethanol. [Link]

-

Home Sunshine Pharma. (S)-1-(4-Bromophenyl)ethanol CAS 100760-04-1. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

NIH PubChem. 2-Morpholinoethanol. [Link]

-

Amines & Plasticizers Limited. Hydroxy Ethyl Morpholine (HEM)*. [Link]

-

PubChem. 2-(4-Bromophenyl)ethanol. [Link]

-

EMCO Chemicals. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. [Link]

-

The Merck Index. Morpholine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]

- 5. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 6. amines.com [amines.com]

- 7. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

A Technical Guide to the Speculated Mechanism of Action for 1-(4-Bromophenyl)-2-morpholinoethanol

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

1-(4-Bromophenyl)-2-morpholinoethanol is a synthetic organic molecule for which, to date, no formal pharmacological characterization has been published. However, its distinct chemical architecture, which combines a phenylethanolamine backbone, a 4-bromo-substituted aromatic ring, and a terminal morpholine moiety, provides a strong basis for rational speculation regarding its potential biological targets and mechanism of action. This guide deconstructs the molecule's structure to derive plausible hypotheses, focusing on its potential interaction with adrenergic receptors and monoamine transporters. We present a comprehensive, multi-tiered experimental strategy designed to systematically investigate these hypotheses, validate targets, and elucidate the compound's functional activity. This document serves as a foundational roadmap for any research program aiming to characterize this or structurally related novel chemical entities.

Introduction: Structural Deconstruction and Rationale

The predictive pharmacology of a novel compound begins with a thorough analysis of its structure. This compound is a composite of three key pharmacophoric motifs, each with a well-documented history in medicinal chemistry.

-

The Phenylethanolamine Core: This scaffold is the foundational structure for a vast class of endogenous neurotransmitters and synthetic drugs, including catecholamines like norepinephrine and epinephrine[1]. Its presence strongly suggests a propensity for interaction with G-protein coupled receptors (GPCRs), particularly those within the adrenergic system.

-

The Morpholine Ring: Far from being an inert solubilizing group, the morpholine heterocycle is recognized as a "privileged structure" in drug design.[2] It is known to impart favorable pharmacokinetic properties and can be integral to a compound's pharmacophore, contributing to selective affinity for a wide range of receptors and enzymes.[2][3] In analogues of adrenergic drugs, the addition of a morpholine ring has been shown to introduce or modify receptor-blocking activity.[4]

-

The 4-Bromophenyl Group: Halogenation of aromatic rings is a common strategy in drug design to modulate potency, selectivity, and metabolic stability. The 4-bromo substitution, in particular, is found in ligands targeting a variety of receptors and can influence binding affinity through halogen bonding and other electronic effects.

Given this structural makeup, the most logical starting point for investigation is the adrenergic system, followed by the broader family of monoamine systems.

Core Mechanistic Hypotheses

Based on the structural analysis, we can formulate two primary, testable hypotheses regarding the mechanism of action of this compound.

Hypothesis 1: Modulation of Adrenergic Receptors

The core phenylethanolamine structure is a powerful indicator of potential adrenergic activity. The presence of the bulky morpholine group in place of a primary or secondary amine suggests that the compound is less likely to be an agonist and more likely to act as an antagonist at adrenergic receptors. Research on related 1-aryl-2-aminoethanol derivatives converted to morpholine analogues has demonstrated a shift towards α-blocking activity.[4]

-

Speculated Action: Competitive antagonism at α- and/or β-adrenergic receptors. The specific subtype selectivity (e.g., α1 vs. α2, β1 vs. β2) is unknown and would be a key parameter to determine.

Hypothesis 2: Inhibition of Monoamine Transporters

The overall structure also bears resemblance to phenethylamine-class monoamine reuptake inhibitors. The morpholine ring is a key feature of the norepinephrine reuptake inhibitor (NRI) Reboxetine. Therefore, it is plausible that this compound could interfere with the normal function of transporters for dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT).

-

Speculated Action: Inhibition of neurotransmitter uptake via DAT, NET, and/or SERT, leading to increased synaptic concentrations of the respective monoamines.

A Systematic Strategy for Experimental Validation

To rigorously test these hypotheses, a tiered screening approach is proposed. This cascade is designed to efficiently identify primary targets and characterize the compound's functional activity in vitro.

Tier 1: Primary Target Identification

The initial phase focuses on broad, competitive binding assays to determine if the compound physically interacts with the hypothesized target classes.

Table 1: Proposed Assays for Primary Target Identification

| Hypothesis | Target Class | Recommended Primary Assay | Endpoint Measured |

| Adrenergic Modulation | Adrenergic Receptors | Radioligand Displacement Binding Assay Panel | Binding Affinity (Ki) |

| Transporter Inhibition | Monoamine Transporters | Radioligand Displacement Binding Assay Panel | Binding Affinity (Ki) |

| Novel Target Discovery | Broad GPCRs/Channels | Commercial Broad Target Binding Screen (e.g., Safety44) | % Inhibition |